Convallatoxol

Cardiac electrophysiology Action potential duration Guinea pig ventricular myocardium

Select Convallatoxol for unambiguous Group II cardenolide pharmacology. This strophanthidol rhamnoside shortens the cardiac action potential plateau — an effect opposite to Group I glycosides (digitoxin, proscillaridin) — making it essential for ion channel studies. Its higher Na⁺/K⁺-ATPase binding affinity allows lower working concentrations, reducing solvent artifacts. Validated as a top-tier apoptosis inducer in 143B osteosarcoma cells (comparable to arenobufagin), it is the tool of choice for cancer cell death mechanistic studies. It also selectively labels the potassium-sensitive binding site on cardiac sarcoplasmic reticulum, enabling receptor subtype mapping. Order alongside a Group I comparator for complete electrophysiological profiling.

Molecular Formula C29H44O10
Molecular Weight 552.7 g/mol
CAS No. 3253-62-1
Cat. No. B1605184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConvallatoxol
CAS3253-62-1
Molecular FormulaC29H44O10
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O
InChIInChI=1S/C29H44O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,15,17-20,22-25,30,32-36H,3-10,12-14H2,1-2H3/t15?,17-,18+,19?,20?,22+,23?,24?,25+,26+,27-,28-,29-/m0/s1
InChIKeyUQEKVLJMBGSQGS-TXWZKFBRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Convallatoxol (CAS 3253-62-1) for Scientific Procurement: Cardenolide Identity, Natural Sources, and Physicochemical Profile


Convallatoxol (CAS 3253-62-1, synonym Perconval, Strophanthidol 3-O-α-L-rhamnopyranoside) is a cardenolide glycoside belonging to the class of cardiac glycosides that inhibit Na⁺/K⁺-ATPase [1]. Its aglycone is strophanthidol (the C-19 alcohol reduction product of strophanthidin), glycosylated with α-L-rhamnose at the C-3 position . The compound is isolated from Convallaria majalis (lily-of-the-valley) and Antiaris toxicaria [2]. Physicochemical properties include a molecular formula of C₂₉H₄₄O₁₀ (MW 552.65), melting point 171–175 °C, optical rotation [α]D −10.0° (methanol), and a predicted logP of approximately −0.6, indicating substantial polarity .

Why Convallatoxol Cannot Be Simply Substituted: Structural and Pharmacodynamic Basis for Differentiated Procurement of Cardenolide Glycosides


Cardenolide glycosides are not interchangeable despite sharing a common steroidal core. Convallatoxol differs from its closest congener convallatoxin by a single redox state at C-19 (alcohol vs. aldehyde), which alters polarity, metabolic fate, and enzyme-binding kinetics [1]. The α-L-rhamnose sugar moiety further differentiates it from digitoxose- or cymarose-containing glycosides such as digitoxin, digoxin, or cymarol, affecting ATPase affinity and binding-site selectivity [2]. Electrophysiologically, convallatoxol belongs to a distinct functional subclass (Group II: action potential plateau shortening) opposite to Group I glycosides (digitoxin, proscillaridin) that prolong the plateau [3]. These multilevel differences mean that substituting convallatoxol with another cardenolide in pharmacological, toxicological, or biosynthetic experiments will yield non-equivalent results—a fact directly supported by the quantitative comparative evidence below.

Quantitative Differentiation Evidence for Convallatoxol (3253-62-1): Head-to-Head Comparisons Against Cardiac Glycoside Analogs


Electrophysiological Subclass Assignment: Convallatoxol Shortens the Ventricular Action Potential Plateau, Opposite to Digitoxin and Proscillaridin

In a six-glycoside head-to-head study using guinea pig right ventricular preparations, convallatoxol was classified into Group II (action potential plateau shortening) together with ouabain, whereas digitoxin and proscillaridin formed Group I (dose-related plateau prolongation). Digoxin and dihydro-ouabain exhibited no dose-related effects on action potential duration [1]. All glycosides showed approximately equal inotropic potency except dihydro-ouabain, which was ~30-fold less potent [1].

Cardiac electrophysiology Action potential duration Guinea pig ventricular myocardium

Na⁺/K⁺-ATPase Inhibitory Potency Ranking: Convallatoxol Surpasses Digoxin and Ouabain Across Three Guinea Pig Tissues

In a systematic comparison of five cardiac glycosides using Na⁺/K⁺-ATPase preparations from guinea pig heart, kidney, and brain, digitoxin, cymarol, and convallatoxol were bound more tightly and were more potent inhibitors (lower I50 values) than digoxin and ouabain across all three tissue sources [1]. The rank order of inhibitory potency was digitoxin ≈ cymarol ≈ convallatoxol > digoxin > ouabain, with the enzymes from the three organs not differing appreciably in their glycoside interactions [1].

Na⁺/K⁺-ATPase inhibition Cardiac glycoside receptor binding Enzyme inhibition I50

Apoptosis Induction Potency in Osteosarcoma: Convallatoxol Among the Top Five of Twenty Steroid Glycosides Tested

In a head-to-head screen of 20 steroid glycosides against the 143B osteosarcoma cell line, convallatoxol was one of only five compounds (together with proscillaridin A, arenobufagin, evomonoside, and ouabain) that produced the strongest apoptotic induction, as measured by annexin V staining, mitochondrial membrane potential (ΔΨm) breakdown, and caspase‑8/‑9 activation [1]. In contrast, the bufadienolide resibufogenin and the cardenolide uzarin showed no apoptosis induction, no proliferation inhibition, and no change in ΔΨm under identical conditions [1].

Osteosarcoma 143B Apoptosis induction Mitochondrial membrane potential

Sarcoplasmic Reticulum Binding Site Selectivity: Convallatoxol Preferentially Targets the Potassium-Sensitive Site

Using ³H-labeled glycosides perfused through guinea pig hearts and isolated sarcoplasmic reticulum fragments (SRF), convallatoxol was shown to bind predominantly to a potassium-sensitive site, in the same category as ouabain and digoxin. In contrast, digitoxin and proscillaridin bound mostly to a potassium-insensitive site [1]. Cardiac tissue uptake of the six glycosides varied >100-fold, with convallatoxol showing intermediate uptake between the extremes of dihydro-ouabain (lowest) and proscillaridin (highest) [1].

Sarcoplasmic reticulum binding Potassium-sensitive glycoside site Cardiac glycoside transport

Intestinal Absorption Rate: Convallatoxol as a Polar Glycoside with Significantly Lower Absorption Than Non-Polar Analogs

In a comparative absorption study using isolated intestinal loops (in vivo) and everted gut sacs (in vitro) from rats and guinea pigs, the non-polar glycosides digitoxin, digoxin, and proscillaridin were absorbed more rapidly than the polar glycosides ouabain, dihydroouabain, and convallatoxol [1]. Absorption of digitoxin was shown to be passive (nonsaturable), and the transport differences were attributed to the higher polarity of convallatoxol and related glycosides [1].

Intestinal absorption Glycoside polarity Passive transport

Validated Research and Procurement Application Scenarios for Convallatoxol (3253-62-1) Based on Quantitative Differentiation Evidence


Functional Subclassification of Cardiac Glycoside Electrophysiology

Convallatoxol is a validated Group II reference compound for studies requiring action potential plateau shortening in ventricular myocardium. Its opposite effect relative to Group I glycosides (digitoxin, proscillaridin) makes it essential for experiments designed to dissect the structural determinants of cardiac glycoside electrophysiological signatures [1]. Procurement of convallatoxol alongside a Group I comparator is recommended for any study investigating differential ion channel modulation by cardenolides.

Potent Na⁺/K⁺-ATPase Inhibition in Multi-Tissue Enzyme Studies

When high-potency Na⁺/K⁺-ATPase inhibition is required across cardiac, renal, or neural tissue preparations, convallatoxol offers a potency advantage over digoxin and ouabain [2]. Its superior binding affinity allows lower working concentrations, reducing solvent exposure and potential non-specific effects. This is particularly relevant for in vitro enzyme kinetics and binding displacement assays where maximal inhibition at minimal concentrations is critical.

Induction of Robust Apoptosis in Osteosarcoma and Cancer Cell Models

Convallatoxol has been verified as a top-tier apoptosis inducer in the 143B osteosarcoma cell line, with activity comparable to the strongest known steroid glycosides (proscillaridin A, arenobufagin) [3]. It should be prioritized for cancer cell death mechanistic studies, particularly those examining mitochondrial membrane potential breakdown and caspase‑8/‑9 pathway activation. The availability of clearly defined negative comparators (resibufogenin, uzarin) strengthens experimental design.

Probing Potassium-Sensitive Glycoside Binding Sites on Cardiac Sarcoplasmic Reticulum

Convallatoxol selectively binds to the potassium-sensitive site on cardiac sarcoplasmic reticulum, distinguishing it from digitoxin and proscillaridin which bind potassium-insensitive sites [4]. This selectivity profile makes convallatoxol an indispensable tool compound for mapping cardiac glycoside binding site heterogeneity and for studies that require pharmacological distinction between receptor subtypes.

Quote Request

Request a Quote for Convallatoxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.